molecular formula C14H20N2O4S B2821327 benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate CAS No. 1246203-81-5

benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate

Cat. No.: B2821327
CAS No.: 1246203-81-5
M. Wt: 312.38
InChI Key: HNOPQBDGGUPGHS-UHFFFAOYSA-N
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Description

Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate is a chemical compound . It is a precursor that can be used for the manufacture of certain substances .

Scientific Research Applications

Activation of Peroxymonosulfate

  • Research has explored the activation of peroxymonosulfate (PMS) by quinones, specifically benzoquinone (BQ), for the degradation of antibiotics like sulfamethoxazole. This study is significant for developing novel nonradical oxidation processes in environmental applications (Zhou et al., 2015).

Cytochrome P450 and Enzymes in Metabolism

  • Investigations have been conducted on the metabolism of novel antidepressants using human liver microsomes and enzymes, highlighting the role of piperidine derivatives in drug metabolism and the synthesis of various metabolites (Hvenegaard et al., 2012).

Anti-acetylcholinesterase Activity

  • Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, showing potential as therapeutic agents for diseases like Alzheimer's (Sugimoto et al., 1990).

Phospholipase A2 Inhibitors

  • Piperidine derivatives have been studied for their inhibitory effects on membrane-bound phospholipase A2, which is significant for therapeutic applications in cardiovascular diseases (Oinuma et al., 1991).

Na+/H+ Antiporter Inhibitors

  • The synthesis of benzoylguanidines as Na+/H+ exchanger inhibitors has been explored, highlighting their potential application in treating acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

Antibacterial Study of N-Substituted Derivatives

  • N-substituted derivatives of piperidine have been synthesized and screened for their antibacterial activity, showcasing the role of these compounds in developing new antimicrobial agents (Khalid et al., 2016).

Properties

IUPAC Name

benzyl 4-(methylsulfamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-15-21(18,19)13-7-9-16(10-8-13)14(17)20-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOPQBDGGUPGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 190 mg (0.6 mmol) of benzyl 4-(chlorosulfonyl)-1-piperidinecarboxylate in 10 mL THF was treated with a 10-fold excess of 40% aq. methylamine and the mixture was stirred at room temperature for 2 hrs. The THF was removed under vacuum. After dilution with water, the resulting solid was collected and dried to give 260 mg (83% yield) of benzyl 4-[(methylamino)sulfonyl]-1-piperidinecarboxylate: mp (aq. MeOH) 124-126° C.; 1H NMR (CDCl3) δ 7.40-7.30 (m, 5H), 5.13 (s, 2H), 4.34 (m, 2H), 4.01 (dd, J=10.2, 5.0 Hz, 1H), 3.05 (tt, J=11.9, 3.7 Hz, 1H), 2.87-2.77 (m, 5H), 2.11 (br d, J=12.9 Hz, 2H), 1.75 (dq, J=12.6, 4.5 Hz, 2H). Anal. Calcd. for C14H20N2O4S: C, 53.8; H, 6.45; N, 9.0. Found: C, 53.75; H, 6.5; N, 9.0%.
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Synthesis routes and methods II

Procedure details

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